molecular formula C19H20ClFN2O4S B12154325 Ethyl 5-chloro-4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate

Ethyl 5-chloro-4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B12154325
M. Wt: 426.9 g/mol
InChI Key: HPPZKMCOHGEJBO-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro and fluorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the morpholin-4-yl acetamido group: This step might involve nucleophilic substitution reactions.

    Esterification: The final step could involve esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized to introduce additional functional groups or to form oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-4-(4-fluorophenyl)-2-aminothiophene-3-carboxylate
  • Ethyl 5-chloro-4-(4-fluorophenyl)-2-(morpholin-4-yl)thiophene-3-carboxylate

Uniqueness

Ethyl 5-chloro-4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate is unique due to the presence of the morpholin-4-yl acetamido group, which can impart specific biological activities and influence its chemical reactivity. Comparing its properties with similar compounds can help in understanding its potential advantages and applications.

Properties

Molecular Formula

C19H20ClFN2O4S

Molecular Weight

426.9 g/mol

IUPAC Name

ethyl 5-chloro-4-(4-fluorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H20ClFN2O4S/c1-2-27-19(25)16-15(12-3-5-13(21)6-4-12)17(20)28-18(16)22-14(24)11-23-7-9-26-10-8-23/h3-6H,2,7-11H2,1H3,(H,22,24)

InChI Key

HPPZKMCOHGEJBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)Cl)NC(=O)CN3CCOCC3

Origin of Product

United States

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